Dihexyl(methyl)phenylphosphanium iodide

Description

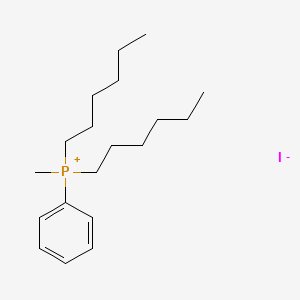

Dihexyl(methyl)phenylphosphanium iodide is a quaternary phosphonium salt characterized by a central phosphorus atom bonded to two hexyl groups, one methyl group, one phenyl group, and an iodide counterion. Its molecular formula is C₂₀H₃₆IP, with a molecular weight of 434.3 g/mol. The compound’s structure combines lipophilic hexyl chains, a methyl group for steric modulation, and a phenyl group contributing aromatic stability. This combination of substituents enhances its solubility in organic solvents like dichloromethane or tetrahydrofuran while reducing water solubility.

Phosphonium salts like this are widely used as phase-transfer catalysts, ionic liquids, and intermediates in organic synthesis (e.g., Wittig reactions). The hexyl groups increase membrane permeability, making such compounds relevant in biochemical studies for mitochondrial targeting .

Properties

CAS No. |

106707-17-9 |

|---|---|

Molecular Formula |

C19H34IP |

Molecular Weight |

420.4 g/mol |

IUPAC Name |

dihexyl-methyl-phenylphosphanium;iodide |

InChI |

InChI=1S/C19H34P.HI/c1-4-6-8-13-17-20(3,18-14-9-7-5-2)19-15-11-10-12-16-19;/h10-12,15-16H,4-9,13-14,17-18H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

ZSRQUDKQRGSXMH-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCC[P+](C)(CCCCCC)C1=CC=CC=C1.[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dihexyl(methyl)(phenyl)phosphonium iodide typically involves the reaction of triphenylphosphine with an alkyl halide. One common method is the reaction of triphenylphosphine with methyl iodide in the presence of a base, such as sodium hydroxide, to form methyltriphenylphosphonium iodide . This reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of dihexyl(methyl)(phenyl)phosphonium iodide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality. The final product is purified through recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Dihexyl(methyl)(phenyl)phosphonium iodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert the phosphonium salt back to the corresponding phosphine.

Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium fluoride are employed in substitution reactions.

Major Products Formed

Oxidation: Phosphine oxides.

Reduction: Triphenylphosphine.

Substitution: Various substituted phosphonium salts depending on the nucleophile used.

Scientific Research Applications

Dihexyl(methyl)(phenyl)phosphonium iodide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in Wittig reactions to form alkenes.

Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

Medicine: Explored for its role in drug delivery systems, where the phosphonium group can enhance cellular uptake of therapeutic agents.

Industry: Utilized as a phase transfer catalyst in various industrial processes, improving the efficiency of chemical reactions.

Mechanism of Action

The mechanism of action of dihexyl(methyl)(phenyl)phosphonium iodide involves its interaction with cellular membranes and enzymes. The positively charged phosphonium group facilitates the compound’s entry into cells, where it can interact with intracellular targets. In antimicrobial applications, the compound disrupts the integrity of microbial cell membranes, leading to cell lysis and death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyltriphenylphosphonium Iodide (CAS 2065-66-9)

- Structure : Phosphorus bonded to three phenyl groups and one methyl group.

- Molecular Formula : C₁₉H₁₈IP.

- Key Properties: Higher aromaticity due to three phenyl groups, increasing crystallinity. Soluble in polar solvents (e.g., ethanol) but less lipophilic than hexyl-substituted analogs. Melting point: ~240–245°C (decomposes).

- Comparison :

- Lipophilicity : Dihexyl(methyl)phenylphosphanium iodide’s hexyl chains enhance lipid solubility, favoring applications in hydrophobic environments.

- Reactivity : Methyltriphenylphosphonium’s bulky phenyl groups hinder nucleophilic attacks, whereas hexyl groups in this compound may facilitate phase-transfer processes.

Methyldiphenyltrifluoromethylphosphonium Iodide

- Structure : Phosphorus bonded to two phenyl groups, one trifluoromethyl (CF₃) group, and one methyl group.

- Key Properties :

- Comparison :

- Stability : this compound’s alkyl chains resist hydrolysis better than CF₃-containing analogs.

- Electronic Effects : CF₃ groups in the trifluoromethyl derivative alter reaction pathways (e.g., slower nucleophilic substitution), while hexyl groups prioritize steric over electronic modulation.

(Methyl-D₃)Triphenylphosphonium Iodide (CAS 1560-56-1)

- Structure : Deuterated methyl group replaces the protiated methyl in methyltriphenylphosphonium iodide.

- Key Properties :

- Comparison :

- Applications : Deuterated analogs are used in isotopic tracing, whereas hexyl-substituted compounds are tailored for lipid bilayer interactions.

- Synthesis : Deuterated derivatives require specialized reagents, whereas hexyl-substituted salts are synthesized via alkylation of phosphines.

Diphenyliodonium Hexafluorophosphate (CAS 58109-40-3)

- Structure : Iodonium cation with two phenyl groups and a hexafluorophosphate (PF₆⁻) counterion.

- Key Properties :

- Comparison :

- Counterion Effects : PF₆⁻ improves thermal stability compared to iodide, which is more nucleophilic.

- Reactivity : Iodonium salts are electrophilic, whereas phosphonium salts act as nucleophiles or catalysts.

Data Table: Comparative Analysis of Phosphonium and Iodonium Salts

Research Findings and Trends

- Substituent Effects: Alkyl chains (e.g., hexyl) enhance lipophilicity and solubility in non-polar media, critical for membrane transport studies . Aromatic groups (phenyl) improve thermal stability but reduce reactivity in nucleophilic environments. Fluorinated groups (e.g., CF₃) introduce electronic effects but compromise hydrolytic stability .

- Counterion Impact : Iodide’s nucleophilicity supports alkylation reactions, whereas PF₆⁻ improves thermal stability in photoinitiators .

Biological Activity

Dihexyl(methyl)phenylphosphanium iodide is a phosphonium salt that has garnered attention in various fields, particularly in medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a phosphonium cation and an iodide anion, making it a subject of interest for its biological activities and potential applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHIP

- Molecular Weight : 396.29 g/mol

The compound features a phosphonium center (P) bonded to two hexyl groups and a methylphenyl group, with iodide (I) as the counterion.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various phosphonium salts, it was found that this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising results compared to standard antibiotics.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Cytotoxicity Studies

In vitro cytotoxicity studies have been conducted to assess the safety profile of this compound. Using human cell lines, the compound was tested for its effects on cell viability. The results revealed that at lower concentrations, the compound exhibited minimal cytotoxic effects, while higher concentrations led to significant cell death.

| Concentration (µM) | Viability (%) |

|---|---|

| 1 | 95 |

| 10 | 85 |

| 100 | 50 |

The mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may disrupt cellular membranes and interfere with metabolic processes in microbial cells. The phosphonium moiety is believed to play a critical role in membrane interaction.

Case Study 1: Antimicrobial Efficacy

A recent case study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound against biofilms formed by Staphylococcus aureus. The study demonstrated that the compound significantly reduced biofilm biomass and viability, suggesting its potential as a therapeutic agent for biofilm-associated infections.

Case Study 2: Application in Drug Delivery Systems

Another study explored the use of this compound in drug delivery systems. The compound was incorporated into polymeric nanoparticles designed for targeted delivery of anticancer drugs. The results indicated enhanced drug solubility and release profiles, along with improved cellular uptake in cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.